- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization CascadeAngewandte Chemie, 2019, 58(12), 3870-3874,
Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)
931583-43-6 structure
Cycloheptylboronic acid, pinacol ester
931583-43-6
C13H25BO2
224.147404432297
MFCD16618961
842381
Cycloheptylboronic acid, pinacol ester Properties
Names and Identifiers
-
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- cycloheptenyl boronic acid pinacol ester
- Cycloheptylboronic acid pinacol ester
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
-
- MFCD16618961
- SXXIRRKFRJTGRV-UHFFFAOYSA-N
- 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
- O1C(C)(C)C(C)(C)OB1C1CCCCCC1
Computed Properties
- 224.19500
- 0
- 2
- 1
- 16
Experimental Properties
- 3.80300
- 18.46000
Cycloheptylboronic acid, pinacol ester Security Information
Cycloheptylboronic acid, pinacol ester Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cycloheptylboronic acid, pinacol ester Price
Cycloheptylboronic acid, pinacol ester Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
Reference
- Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium CatalystAngewandte Chemie, 2021, 60(22), 12298-12303,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
Reference
- Method for directly preparing alkyl boronate compound from alkyl halide, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Iron(III) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; rt; 12 h, rt
Reference
- Iron-Catalyzed Borylation of Alkyl ElectrophilesJournal of the American Chemical Society, 2014, 136(27), 9521-9523,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium methoxide , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ; 12 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
Reference
- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-PhenylpyridineAngewandte Chemie, 2020, 59(5), 2095-2099,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Cupric chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
Reference
- Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in airACS Catalysis, 2016, 6(12), 8332-8335,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Isobutanol , Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ; 5 min, cooled
1.2 24 h, 60 °C
1.2 24 h, 60 °C
Reference
- Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl BromidesAdvanced Synthesis & Catalysis, 2012, 354(9), 1685-1691,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 6 h, 20 °C
1.2 Reagents: Triethylamine ; 6 h, rt
1.2 Reagents: Triethylamine ; 6 h, rt
Reference
- Light-Mediated Sulfur-Boron ExchangeOrganic Letters, 2021, 23(10), 3919-3922,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 30 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Reference
- Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor ComplexChemistry - A European Journal, 2018, 24(65), 17210-17214,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 37 °C
Reference
- Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and PseudohalidesAngewandte Chemie, 2012, 51(2), 528-532,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Reference
- Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual CatalysisAngewandte Chemie, 2021, 60(51), 26511-26517,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ; 12 h, rt
Reference
- Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticlesRSC Advances, 2015, 5(58), 46672-46676,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ; 2 h, 30 °C
Reference
- Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in airJournal of Catalysis, 2021, 395, 258-265,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Zinc chloride , 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
Reference
- Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room TemperatureAngewandte Chemie, 2014, 53(7), 1799-1803,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile , Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
Reference
- Transition metal- and light-free radical borylation of alkyl bromides and iodides using silaneChemical Communications (Cambridge, 2021, 57(46), 5674-5677,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Reference
- Boron esterification reaction method catalyzed by alkyl bromide without transition metal, China, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride , N,N′-Dicyclohexylurea , Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ; 12 h, 35 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
Reference
- Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox CatalysisPrecision Chemistry, 2023, 1(2), 112-118,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Bis(pinacolato)diborane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
Reference
- Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic EstersJournal of the American Chemical Society, 2021, 143(33), 12985-12991,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
Reference
- Electro-initiated preparation method of alkyl boride, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Reference
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical MechanismOrganic Letters, 2019, 21(17), 6597-6602,
Cycloheptylboronic acid, pinacol ester Raw materials
- Borate(1-),tetrafluoro-
- Bromocycloheptane
- Cycloheptane, iodo-
- Chlorocycloheptane
- Bis(pinacolato)diborane
- 2,3-Dimethylbutane-2,3-diol
Cycloheptylboronic acid, pinacol ester Preparation Products
Cycloheptylboronic acid, pinacol ester Related Literature
-
John A. Timney,James J. Turner Dalton Trans., 2022,51, 1434-1445
-
Reza Karimi,Liena Zaidan,Joseph Sanderson Mater. Adv., 2023,4, 1403-1403
-
Robert S. Blake,Saleh A. Ouheda,Corey J. Evans,Paul S. Monks Analyst, 2016,141, 6564-6570
-
Junxing Meng,Jiuke Mu,Chengyi Hou,Qinghong Zhang,Yaogang Li,Hongzhi Wang Nanoscale, 2017,9, 12963-12968
-
Kiwamu Sue,Kenji Murata,Kazuhito Kimura,Kunio Arai Green Chem., 2003,5, 659-662
-
Owen T. Butler,Warren R. L. Cairns,Jennifer M. Cook,Christine M. Davidson J. Anal. At. Spectrom., 2015,30, 21-63
-
Jie Liang,Luchao Yue,Kai Dong,Zhaoquan Xu,Tingshuai Li,Qian Liu,Yonglan Luo,Yang Liu,Shuyan Gao,Abdullah M. Asiri,Qingquan Kong,Xiaodong Guo,Xuping Sun J. Mater. Chem. A, 2021,9, 21703-21707
-
Katherine A. Gentry,Meng Zhang,Sang-Choul Im,Lucy Waskell,Ayyalusamy Ramamoorthy Chem. Commun., 2018,54, 5780-5783
931583-43-6 (Cycloheptylboronic acid, pinacol ester) Related Products
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- 126689-01-8(2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 86308-26-1(1-Hexylboronic acid pinacol ester)
- 1073371-70-6(4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentyl]-1,3,2-dioxaborolane)
- 177035-82-4(1-Dodecylboronic acid pinacol ester)
- 167692-95-7(2-Cyclohexylethylboronic acid pinacol ester)
- 141091-38-5(1-Decylboronic acid pinacol es)
- 126689-04-1(4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester
99%
1g
219.0